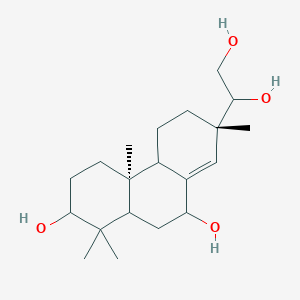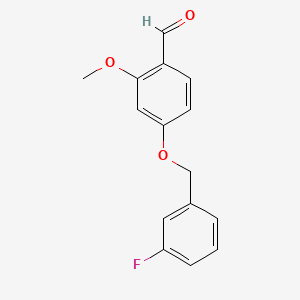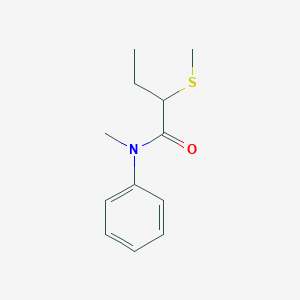
(R)-alpha-Methyltryptophan hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-Methyltryptophan hemihydrate is a chiral derivative of tryptophan, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyltryptophan hemihydrate typically involves the alkylation of tryptophan derivatives. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of ®-alpha-Methyltryptophan hemihydrate may involve large-scale asymmetric synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-Methyltryptophan hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the indole ring, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
®-alpha-Methyltryptophan hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of ®-alpha-Methyltryptophan hemihydrate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate or inhibitor for enzymes involved in tryptophan metabolism, influencing pathways such as serotonin synthesis. The molecular targets include tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in neurotransmitter regulation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
5-Hydroxytryptophan: An intermediate in serotonin synthesis, used as a dietary supplement.
alpha-Methyltryptamine: A psychoactive compound with structural similarities.
Uniqueness
®-alpha-Methyltryptophan hemihydrate is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it a valuable tool in studying chiral interactions and developing enantiomerically pure pharmaceuticals.
Propriétés
Formule moléculaire |
C24H30N4O5 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/2C12H14N2O2.H2O/c2*1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2*2-5,7,14H,6,13H2,1H3,(H,15,16);1H2/t2*12-;/m11./s1 |
Clé InChI |
BZCFHAYHUKOGKE-IUWNWRFPSA-N |
SMILES isomérique |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
SMILES canonique |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
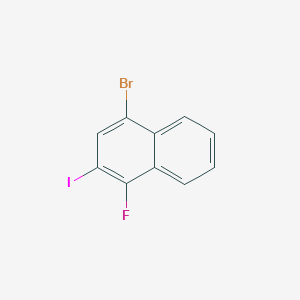
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)

![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

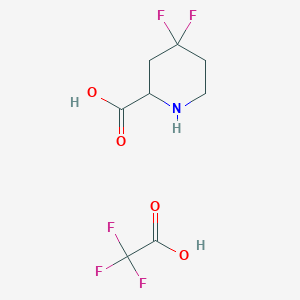
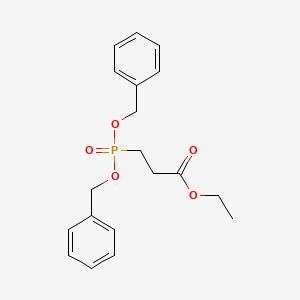
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
